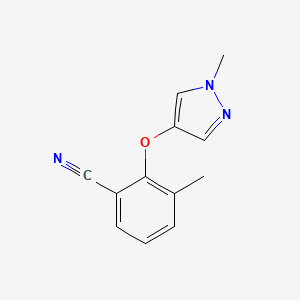
2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDBS is a sulfonamide derivative that contains a bromine atom and an isoxazole ring, making it a unique chemical compound with diverse properties. In
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has been reported to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various tumors. CA IX has been identified as a promising target for cancer therapy, and 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has shown promising results in inhibiting its activity. 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has also been studied for its potential use as a fluorescent probe for imaging applications.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide involves its ability to bind to the active site of CA IX, thereby inhibiting its activity. 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide is believed to interact with the zinc ion present in the active site of CA IX, leading to the formation of a stable complex. This complex inhibits the catalytic activity of CA IX, which is essential for tumor growth and survival.
Biochemical and Physiological Effects:
2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has been shown to exhibit potent inhibitory activity against CA IX, both in vitro and in vivo. Inhibition of CA IX activity has been associated with decreased tumor growth and increased sensitivity to chemotherapy. 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has also been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has several advantages for lab experiments, including its ease of synthesis, potent inhibitory activity against CA IX, and low toxicity. However, 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide also has some limitations, including its limited solubility in water and its potential for off-target effects. Further studies are needed to fully understand the advantages and limitations of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide. One potential direction is the development of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide-based fluorescent probes for imaging applications. Another direction is the optimization of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide derivatives for increased potency and selectivity against CA IX. Additionally, the potential use of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide in combination with other chemotherapeutic agents should be explored further. Overall, 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide has significant potential for the development of novel cancer therapies, and further research is warranted to fully explore its applications.
Synthesemethoden
The synthesis of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide involves the reaction of 2-bromo-4-nitrobenzenesulfonamide with 3,4-dimethylisoxazole in the presence of a reducing agent. The reaction takes place in a solvent such as ethanol or acetonitrile, and the product is obtained through filtration and recrystallization. The synthesis of 2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide is relatively straightforward and can be achieved through a one-step reaction.
Eigenschaften
IUPAC Name |
2-bromo-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-6-4-3-5-9(10)12/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICDMFJBLNFMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(3,4-dimethyl-isoxazol-5-yl)-benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid](/img/structure/B6634513.png)
![5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid](/img/structure/B6634521.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6634523.png)

![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6634540.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6634548.png)
![4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6634558.png)

![2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B6634574.png)